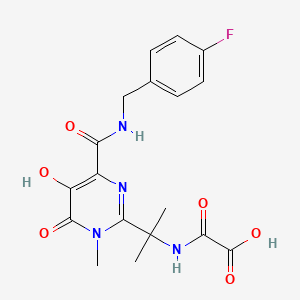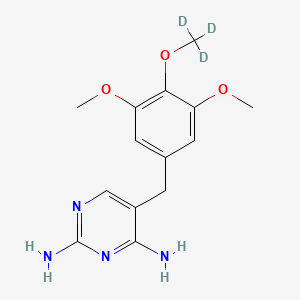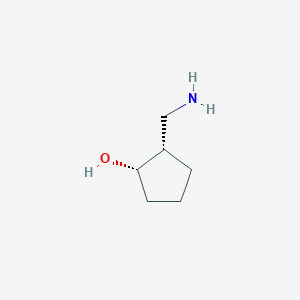![molecular formula C₁₉H₂₀N₄O₄ B1145662 ethyl 3-(1-methyl-2-oxo-N-(pyridin-2-yl)-2,3-dihydro-1H-benzo[d]imidazole-5-carboxamido)propanoate CAS No. 1642853-67-5](/img/structure/B1145662.png)
ethyl 3-(1-methyl-2-oxo-N-(pyridin-2-yl)-2,3-dihydro-1H-benzo[d]imidazole-5-carboxamido)propanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 3-(1-methyl-2-oxo-N-(pyridin-2-yl)-2,3-dihydro-1H-benzo[d]imidazole-5-carboxamido)propanoate is a complex organic compound that features a benzimidazole core Benzimidazole derivatives are known for their diverse biological activities and are often used in medicinal chemistry for drug development
Mechanism of Action
Target of Action
Dabigatran iMpurity F, also known as ethyl 3-[(1-methyl-2-oxo-3H-benzimidazole-5-carbonyl)-pyridin-2-ylamino]propanoate, primarily targets thrombin , a clotting protein . Thrombin plays a central role in the regulation of the coagulation system by activating factors V, XI, and fibrinogen itself .
Mode of Action
Dabigatran iMpurity F is a direct and reversible inhibitor of thrombin . It works by blocking the activity of thrombin, thereby preventing the conversion of fibrinogen to fibrin, a key step in the blood clotting process . This inhibition of thrombin activity helps prevent the formation of blood clots .
Biochemical Pathways
The primary biochemical pathway affected by Dabigatran iMpurity F is the coagulation cascade . By inhibiting thrombin, Dabigatran iMpurity F disrupts the cascade, preventing the formation of fibrin clots . This has downstream effects on the entire coagulation system, ultimately reducing the risk of stroke and systemic embolism .
Pharmacokinetics
The pharmacokinetics of Dabigatran iMpurity F involves its absorption, distribution, metabolism, and excretion (ADME). Dabigatran is rapidly converted to its active form after oral administration . It has a predictable pharmacokinetic profile, which means that therapeutic concentrations are maintained for 24-hour periods, while retaining reversibility . Steady state dabigatran concentrations are achieved approximately 3 days after multiple dose administration .
Result of Action
The primary result of Dabigatran iMpurity F’s action is the prevention of blood clot formation . By inhibiting thrombin, it prevents the conversion of fibrinogen to fibrin, thereby preventing clot formation . This reduces the risk of stroke and systemic embolism in patients with non-valvular atrial fibrillation .
Action Environment
The action of Dabigatran iMpurity F can be influenced by various environmental factors. For instance, the presence of other drugs that affect coagulation can impact its efficacy . Additionally, patient-specific factors such as renal function can also influence the drug’s action . Accurate estimation of renal function using the Cockcroft-Gault formula using actual body weight is necessary for appropriate dosing .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-(1-methyl-2-oxo-N-(pyridin-2-yl)-2,3-dihydro-1H-benzo[d]imidazole-5-carboxamido)propanoate typically involves multi-step organic reactions. One common method includes the condensation of 2-aminobenzimidazole with ethyl 3-bromopropanoate under basic conditions, followed by N-alkylation with 2-chloropyridine. The reaction conditions often require the use of solvents like dimethylformamide (DMF) and catalysts such as potassium carbonate (K2CO3) to facilitate the reactions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-(1-methyl-2-oxo-N-(pyridin-2-yl)-2,3-dihydro-1H-benzo[d]imidazole-5-carboxamido)propanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) to form corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride (LiAlH4) to yield reduced forms of the compound.
Common Reagents and Conditions
Oxidation: KMnO4, H2O2, acidic or basic conditions.
Reduction: LiAlH4, sodium borohydride (NaBH4), in anhydrous solvents.
Substitution: NaH, alkyl halides, in polar aprotic solvents like DMF.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols or amines .
Scientific Research Applications
Ethyl 3-(1-methyl-2-oxo-N-(pyridin-2-yl)-2,3-dihydro-1H-benzo[d]imidazole-5-carboxamido)propanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antiviral properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
Ethyl 3-(2-(chloromethyl)-1-methyl-N-(pyridin-2-yl)-1H-benzo[d]imidazole-5-carboxamido)propanoate: An intermediate used in the synthesis of dabigatran etexilate.
Ethyl 3-(2-(((4-carbamimidoylphenyl)amino)methyl)-1-methyl-N-(pyridin-2-yl)-1H-benzo[d]imidazole-5-carboxamido)propanoate: Another derivative with potential bioactive properties.
Uniqueness
Ethyl 3-(1-methyl-2-oxo-N-(pyridin-2-yl)-2,3-dihydro-1H-benzo[d]imidazole-5-carboxamido)propanoate is unique due to its specific structural features, which confer distinct biological activities and chemical reactivity. Its combination of a benzimidazole core with a pyridine ring and an ester group makes it a versatile compound for various applications .
Properties
IUPAC Name |
ethyl 3-[(1-methyl-2-oxo-3H-benzimidazole-5-carbonyl)-pyridin-2-ylamino]propanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O4/c1-3-27-17(24)9-11-23(16-6-4-5-10-20-16)18(25)13-7-8-15-14(12-13)21-19(26)22(15)2/h4-8,10,12H,3,9,11H2,1-2H3,(H,21,26) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGBDRKLLXAESOC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCN(C1=CC=CC=N1)C(=O)C2=CC3=C(C=C2)N(C(=O)N3)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1642853-67-5 |
Source


|
| Record name | N-[(2,3-Dihydro-1-methyl-2-oxo-1H-benzimidazol-5-yl)carbonyl]-N-2-pyridinyl-β-alanine ethyl ester | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RJ43YZA8UQ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(1R,2S,5S)-3-((S)-2-(3-(1-(tert-butylsulfonylmethyl)cyclohexyl)ureido)-3,3-dimethylbutanoyl)-N-((3S)-1-(cyclopropylamino)-2-hydroxy-1-oxoheptan-3-yl)-6,6-diMethyl-3-azabicyclo[3.1.0]hexane-2-carboxamide](/img/structure/B1145581.png)

![Borate(1-), tetrakis[2,4,6-tris(trifluoroMethyl)phenyl]-, sodiuM (1:1)](/img/new.no-structure.jpg)





